molecular formula C8H13N3 B1647489 5-Tert-butylpyrazin-2-amine

5-Tert-butylpyrazin-2-amine

Cat. No.: B1647489
M. Wt: 151.21 g/mol
InChI Key: ZPLFLWYVKJJONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butylpyrazin-2-amine is a pyrazine derivative featuring a tert-butyl (-C(CH₃)₃) substituent at the 5-position and an amine (-NH₂) group at the 2-position. The tert-butyl group is known for imparting steric bulk and enhancing lipophilicity, which can influence molecular stability, reactivity, and bioavailability.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-tert-butylpyrazin-2-amine

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3,(H2,9,11)

InChI Key

ZPLFLWYVKJJONN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=C(C=N1)N

Canonical SMILES

CC(C)(C)C1=CN=C(C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-Tert-butylpyrazin-2-amine with structurally related pyrazin-2-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Appearance Purity Key Characteristics
This compound* -C(CH₃)₃ C₈H₁₃N₃ 151.21 Not reported Not reported High steric bulk, lipophilic
5-Methylpyrazin-2-amine -CH₃ C₅H₇N₃ 109.13 Not reported 95% Smaller substituent, higher reactivity
5-Methoxypyrazin-2-amine -OCH₃ C₅H₇N₃O 125.13 Yellow-brown crystalline ≥95% Electron-donating via resonance
5-(Trifluoromethyl)pyrazin-2-amine -CF₃ C₅H₄F₃N₃ 163.10 Not reported Not reported Electron-withdrawing, increased stability
5-{[(tert-Butyldimethylsilyl)oxy]methyl}pyrazin-2-amine -CH₂OSi(C(CH₃)₃)(CH₃)₂ C₁₂H₂₃N₃OSi 269.41 Not reported Not reported Enhanced solubility via silyl ether

*Inferred data based on structural analogs.

Key Observations:
  • Steric Effects : The tert-butyl group in this compound provides significant steric hindrance compared to smaller groups like methyl (-CH₃) or methoxy (-OCH₃). This bulk may reduce reaction rates in substitution reactions but enhance metabolic stability in biological systems .
  • Electronic Effects: The tert-butyl group is electron-donating via inductive effects, increasing electron density on the pyrazine ring.
  • Solubility and Lipophilicity : The tert-butyl group likely increases lipophilicity (logP ~2–3 estimated), favoring membrane permeability. The silyl ether derivative () may exhibit modified solubility due to the polar Si-O bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.